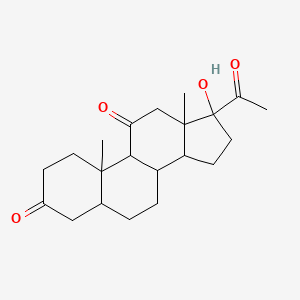
(2,4,5-Trichlorophenyl)methyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,5-Trichlorophenyl)methyl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a methyl group, which is further connected to a 2,4,5-trichlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trichlorophenyl)methyl thiocyanate typically involves the reaction of (2,4,5-trichlorophenyl)methyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at room temperature, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for mixing and temperature control can optimize the reaction conditions, leading to more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,5-Trichlorophenyl)methyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiocyanate group can yield amines or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution: Various substituted thiocyanates or other derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced compounds.
Applications De Recherche Scientifique
(2,4,5-Trichlorophenyl)methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,4,5-Trichlorophenyl)methyl thiocyanate involves its interaction with specific molecular targets, leading to various biochemical effects. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also affect cellular pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Dichlorophenyl)methyl thiocyanate
- (2,5-Dichlorophenyl)methyl thiocyanate
- (3,4,5-Trichlorophenyl)methyl thiocyanate
Uniqueness
(2,4,5-Trichlorophenyl)methyl thiocyanate is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different properties compared to other similar compounds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
17799-03-0 |
|---|---|
Formule moléculaire |
C8H4Cl3NS |
Poids moléculaire |
252.5 g/mol |
Nom IUPAC |
(2,4,5-trichlorophenyl)methyl thiocyanate |
InChI |
InChI=1S/C8H4Cl3NS/c9-6-2-8(11)7(10)1-5(6)3-13-4-12/h1-2H,3H2 |
Clé InChI |
OTTDPZLECHGRNG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
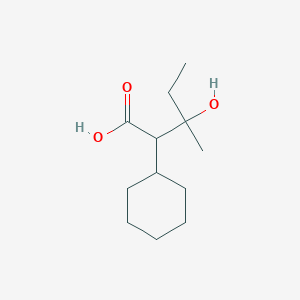
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
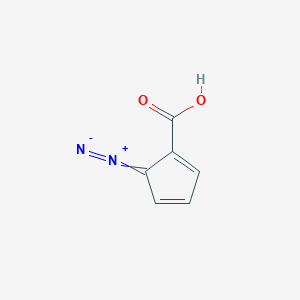

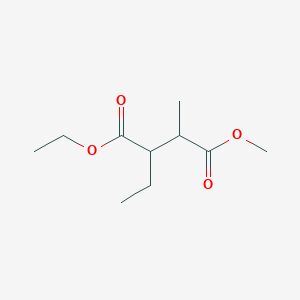
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
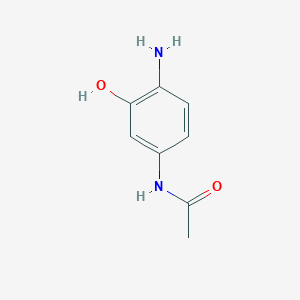

![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
